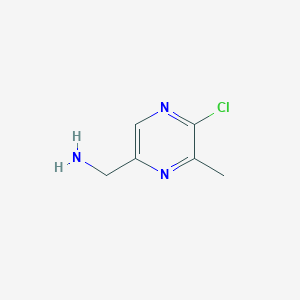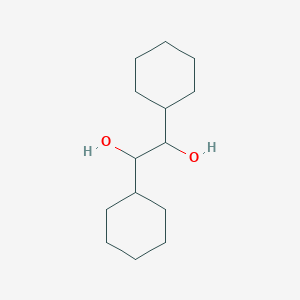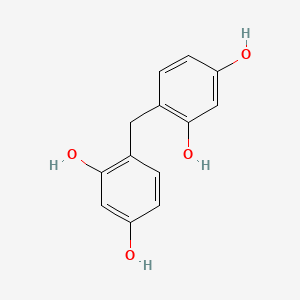
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core with hydroxy and nitro substituents at specific positions. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- typically involves the nitration of 8-hydroxyquinoline followed by cyclization. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro derivative is then subjected to cyclization to form the quinolinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinolinones.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Scientific Research Applications
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Quinolin-2(1H)-ones: These compounds share the quinolinone core but differ in the substitution pattern.
4-Hydroxy-2-quinolones: These compounds have a hydroxy group at the 4-position instead of the 8-position.
2,4-Dihydroxyquinolines: These compounds have hydroxy groups at both the 2- and 4-positions.
Uniqueness: 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- is unique due to the specific positioning of the hydroxy and nitro groups, which confer distinct chemical and biological properties. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups in the same molecule allows for a wide range of chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H7N3O6-2 |
|---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
5-(dihydroxyamino)-7-dioxidoazaniumylidene-2-hydroxy-1H-quinolin-8-olate |
InChI |
InChI=1S/C9H8N3O6/c13-7-2-1-4-5(11(15)16)3-6(12(17)18)9(14)8(4)10-7/h1-3,10,15-16H,(H2-,13,14,17,18)/q-1/p-1 |
InChI Key |
HGTXRZNBSPPLGG-UHFFFAOYSA-M |
Isomeric SMILES |
C1=C2C(=C(/C(=[N+](\[O-])/[O-])/C=C2N(O)O)[O-])NC(=C1)O |
Canonical SMILES |
C1=C2C(=CC(=[N+]([O-])[O-])C(=C2NC(=C1)O)[O-])N(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


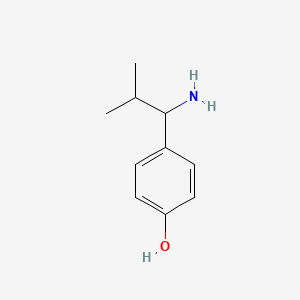
![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)
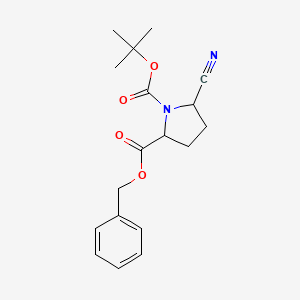
![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)
![4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride](/img/structure/B12289557.png)
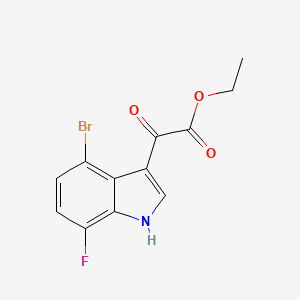
![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)
![1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12289573.png)
![Methyl 3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12289590.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12289593.png)

